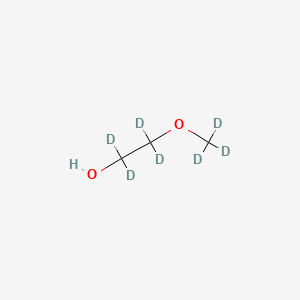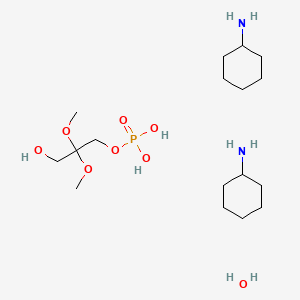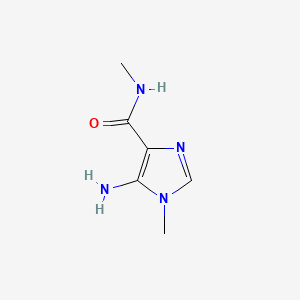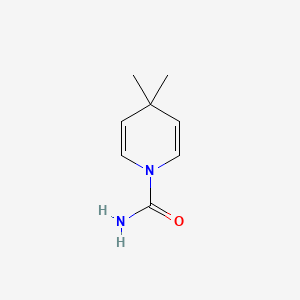
Stylotelline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stylotelline is a natural product found in Hymeniacidon with data available.
Applications De Recherche Scientifique
Isocyanide Terpene Metabolites
A study by Manzo et al. (2004) on the nudibranch Phyllidiella pustulosa revealed the isolation of various isocyanides, including diterpenes previously undiscovered in Phyllidiid nudibranchs. Among these was an enantiomer of the known sponge metabolite stylotelline. This research highlights the potential of this compound and its analogs in exploring marine natural products and their bioactive properties (Manzo et al., 2004).
Investigating Cytotoxic and Apoptosis Inducing Effects
Rassouli et al. (2011) investigated the cytotoxic and anticancer activities of stylosin, a monoterpene related to this compound, extracted from Ferula ovina. The study conducted on 5637 and HFF3 cells showed that stylosin could induce DNA damage and increase the number of apoptotic cells, suggesting its potential in cancer research (Rassouli et al., 2011).
Anti-inflammatory Activity of Stylopine
Jang et al. (2004) examined the anti-inflammatory activity of stylopine, a component of Chelidonium majus, related to this compound. The study found that stylopine reduced the production of various inflammatory mediators in RAW 264.7 cells, indicating its potential as an anti-inflammatory agent (Jang et al., 2004).
Propriétés
Numéro CAS |
108648-45-9 |
|---|---|
Formule moléculaire |
C16H25N |
Poids moléculaire |
231.383 |
Nom IUPAC |
(1R,4aR,8aS)-8a-isocyano-1,4a-dimethyl-7-propyl-1,2,3,4,5,6-hexahydronaphthalene |
InChI |
InChI=1S/C16H25N/c1-5-7-14-9-11-15(3)10-6-8-13(2)16(15,12-14)17-4/h12-13H,5-11H2,1-3H3/t13-,15-,16-/m1/s1 |
Clé InChI |
FJRCDFUABIVCCI-FVQBIDKESA-N |
SMILES |
CCCC1=CC2(C(CCCC2(CC1)C)C)[N+]#[C-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




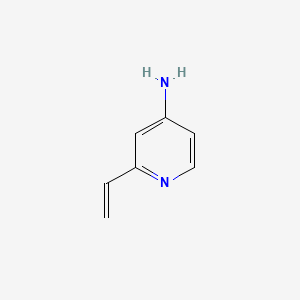
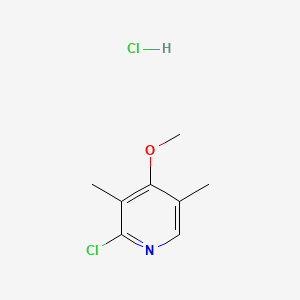
![Bromobis[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]borane](/img/structure/B560757.png)
